2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

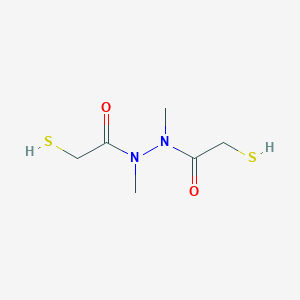

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide is a chemical compound characterized by the presence of two mercaptoacetyl groups attached to a dimethylhydrazine backbone

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide typically involves the reaction of dimethylhydrazine with mercaptoacetic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often requires stringent quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

Types of Reactions

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert the mercapto groups to thiols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the mercapto groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups.

科学的研究の応用

Biochemical Applications

- Reduction of Disulfide Bonds : The compound has been synthesized as a reagent for the reduction of disulfide bonds in proteins, facilitating studies on protein folding and stability. This application is crucial in understanding protein structure-function relationships and in the development of protein-based therapeutics .

- Antioxidant Properties : Due to its thiol groups, it can act as an antioxidant, scavenging free radicals and potentially protecting biological systems from oxidative stress. This property is being investigated for applications in cellular biology and pharmacology.

Medicinal Chemistry

- Drug Development : The compound's ability to interact with thiol-containing biomolecules positions it as a candidate for drug development targeting various diseases, including cancer and neurodegenerative disorders. Research is ongoing to evaluate its efficacy and safety profiles in preclinical models.

- Chelation Therapy : Its chelating properties make it suitable for applications in chelation therapy, where it may help in the removal of heavy metals from biological systems, thus mitigating toxicity .

Materials Science

- Synthesis of Functional Materials : The compound can be utilized in the synthesis of functional materials that require thiol groups for cross-linking or modification. This includes applications in polymer science where it can enhance the properties of polymers through thiol-ene click chemistry.

- Nanotechnology : In nanotechnology, it can be used to functionalize nanoparticles for targeted delivery systems or as a stabilizing agent in colloidal systems.

Case Studies

作用機序

The mechanism of action of 2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide involves its interaction with molecular targets and pathways within biological systems. The mercapto groups can form covalent bonds with thiol-containing proteins, affecting their function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

類似化合物との比較

Similar Compounds

1,2-Bis(mercaptoacetyl)ethane: Similar structure but with an ethane backbone instead of dimethylhydrazine.

1,2-Bis(mercaptoacetyl)benzene: Contains a benzene ring instead of a hydrazine backbone.

1,2-Bis(mercaptoacetyl)propane: Features a propane backbone.

Uniqueness

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide is unique due to its dimethylhydrazine backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where its particular characteristics are advantageous.

生物活性

2-Mercapto-N'-(2-mercaptoacetyl)-N,N'-dimethylacetohydrazide (commonly referred to as MDMAH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDMAH features a unique structure that includes two mercapto groups and a hydrazide moiety. The presence of thiol groups is crucial for its biological activity, as they can participate in redox reactions and interact with various biomolecules.

Antimicrobial Properties

Research indicates that compounds with thiol groups exhibit notable antimicrobial activity. MDMAH has been evaluated for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent. For example, a study demonstrated that MDMAH exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Activity

MDMAH has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. A case study involving MDMAH showed a dose-dependent reduction in cell viability, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, MDMAH has demonstrated anti-inflammatory properties. A study assessing the compound's effects on inflammatory markers revealed that it could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests that MDMAH may have therapeutic potential in treating inflammatory diseases .

Table 1: Summary of Biological Activities of MDMAH

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of S. aureus and E. coli | |

| Anticancer | Induces apoptosis in MCF-7 and A549 cells | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines |

Mechanistic Insights

The biological activities of MDMAH can be attributed to its ability to modulate redox states within cells. The thiol groups play a pivotal role in this process by acting as nucleophiles that can interact with electrophilic species, thereby influencing various signaling pathways involved in inflammation and cell survival.

特性

IUPAC Name |

N,N'-dimethyl-2-sulfanyl-N'-(2-sulfanylacetyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2S2/c1-7(5(9)3-11)8(2)6(10)4-12/h11-12H,3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAWAFDKTQPIHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)CS)N(C)C(=O)CS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。